5-(Adamant-1-yl-methoxy)pentanal
Overview
Description
5-(Adamant-1-yl-methoxy)pentanal is an organic compound with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol . This compound is characterized by the presence of an adamantane group, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane moiety is attached to a pentanal chain via a methoxy linkage, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Adamant-1-yl-methoxy)pentanal typically involves the reaction of adamantane derivatives with appropriate aldehydes or alcohols. One common method is the alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene using palladium-based catalysts and triphenylphosphines . The reaction conditions often include the use of tetrakis(triphenylphosphine)palladium as a catalyst, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Adamant-1-yl-methoxy)pentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(Adamant-1-yl-methoxy)pentanoic acid.
Reduction: Formation of 5-(Adamant-1-yl-methoxy)pentanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Adamant-1-yl-methoxy)pentanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in pain management.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Adamant-1-yl-methoxy)pentanal involves its interaction with specific molecular targets. In the context of pain management, the compound inhibits glutamate release without interacting with opioid or cannabinoid receptors. This unique mechanism presents a potential new avenue for analgesic development.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanemethanol: Similar structure but with a hydroxyl group instead of an aldehyde.
5-(Adamant-1-yl-methoxy)pentanoic acid: Oxidized form of 5-(Adamant-1-yl-methoxy)pentanal.
5-(Adamant-1-yl-methoxy)pentanol: Reduced form of this compound.
Uniqueness
This compound is unique due to its specific combination of an adamantane moiety and a pentanal chain. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
5-(1-adamantylmethoxy)pentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16/h4,13-15H,1-3,5-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOWZXQOTUDIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582952 | |
Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202577-32-0 | |
Record name | 5-(Tricyclo[3.3.1.13,7]dec-1-ylmethoxy)pentanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202577-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00582952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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